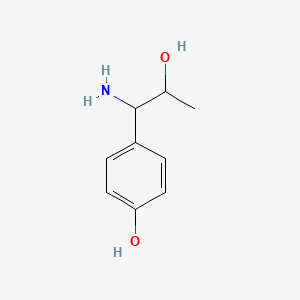

1-Amino-1-(4-hydroxyphenyl)propan-2-OL

Description

Contextualization of the Compound within Amino Alcohols and Phenolic Compounds

1-Amino-1-(4-hydroxyphenyl)propan-2-ol is defined by two key functional groups: an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, and a hydroxyl group attached to a phenyl ring. This classifies it as both an amino alcohol and a phenolic compound. fishersci.comwikipedia.orgchemeo.com

Amino Alcohols: These are organic compounds that contain both an amine and an alcohol functional group. fishersci.comwikipedia.org The spatial relationship between these two groups is crucial to their chemical and biological activity. In the case of this compound, it is a β-amino alcohol, meaning the amine and hydroxyl groups are on adjacent carbon atoms. This arrangement is a common feature in many biologically active compounds and pharmaceuticals. fishersci.com

Phenolic Compounds: The presence of a hydroxyl group directly attached to a benzene (B151609) ring makes this compound a phenol. chemeo.comhmdb.ca Phenolic compounds are known for their antioxidant properties and play a variety of roles in biological systems. The phenolic hydroxyl group in this compound can influence its solubility, acidity, and ability to interact with biological targets.

The combination of these functional groups in a single molecule creates a unique chemical entity with the potential for a diverse range of chemical reactions and biological interactions.

Historical Perspective on Related β-Amino Alcohol Systems in Drug Discovery

The β-amino alcohol structural motif is a cornerstone in the history of drug discovery, particularly in the development of adrenergic receptor agonists. While specific historical details on this compound are not widely documented, the trajectory of related compounds provides a rich historical context.

Compounds like norepinephrine (B1679862) and octopamine (B1677172), which share the β-amino alcohol and phenolic substructures, have been extensively studied for their roles as neurotransmitters and neuromodulators. The exploration of these and other phenylethanolamines in the early 20th century led to a deeper understanding of the sympathetic nervous system and the development of a vast array of drugs that target it.

The synthesis and study of various analogs, including those with different substitution patterns on the aromatic ring and the amino group, have been a continuous effort in medicinal chemistry. This historical work has established clear structure-activity relationships that guide the design of new therapeutic agents.

Research Significance and Academic Relevance of this compound

The academic relevance of this compound lies primarily in its utility as a building block in organic synthesis and as a model for studying the properties of bi-functional molecules. Its chiral nature, arising from the two stereocenters, also makes it a valuable substrate in studies of stereoselective synthesis and resolution.

Research in this area often focuses on:

Asymmetric Synthesis: Developing methods to selectively produce one stereoisomer of the compound, as different isomers can have vastly different biological activities.

Catalysis: Using the compound or its derivatives as ligands for metal catalysts in various chemical transformations.

Enzymatic Reactions: Investigating the use of enzymes for the kinetic resolution of racemic mixtures of this compound and related compounds.

The compound and its close relatives are also used as starting materials for the synthesis of more complex molecules, including pharmaceutical intermediates.

Overview of Current Academic Research Trends for the Compound

Current research involving structures similar to this compound continues to evolve. A significant trend is the development of more efficient and environmentally friendly synthetic methods. This includes the use of biocatalysis and green chemistry principles to reduce waste and improve yields.

Furthermore, there is ongoing interest in the potential biological activities of novel β-amino alcohols. Researchers are exploring their interactions with a wide range of biological targets beyond the adrenergic system. This includes investigations into their potential as enzyme inhibitors or as modulators of other receptor systems.

The analytical characterization of these compounds is another active area of research. Techniques such as NMR, HPLC, and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds. bldpharm.com

Physicochemical Properties

Below is a table summarizing some of the predicted physicochemical properties of a stereoisomer of this compound.

| Property | Value |

| Molecular Formula | C9H13NO2 |

| Density | 1.198±0.06 g/cm³ (Predicted) |

| Boiling Point | 357.9±27.0 °C (Predicted) |

| pKa | 9.41±0.26 (Predicted) |

(Data for (1R,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-ol) chembk.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-(1-amino-2-hydroxypropyl)phenol |

InChI |

InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3 |

InChI Key |

LERQUQVEZIFCKB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)N)O |

Origin of Product |

United States |

Structure Activity Relationships Sar and Molecular Design Principles

Influence of Stereochemistry on Biological Activity and Molecular Recognition

The three-dimensional arrangement of atoms in 1-Amino-1-(4-hydroxyphenyl)propan-2-ol is a critical determinant of its interaction with biological targets. The presence of two chiral centers gives rise to four possible stereoisomers, each with a unique spatial configuration that significantly influences its pharmacological profile.

Analysis of (1R,2S) and (1S,2R) Configurations and Their Biological Impact

The specific stereochemical configuration of phenylethanolamine compounds, including this compound, profoundly affects their interaction with adrenergic receptors. The erythro isomers, specifically the (1R,2S) configuration, have been shown to possess significant biological activity. For instance, in the closely related compound α-methylnorepinephrine, it is the (1R,2S) isomer that demonstrates notable activity at α2-adrenergic receptors uobaghdad.edu.iq. This stereochemical preference highlights the precise geometric requirements of the receptor's binding pocket.

The biological activity is contingent on the correct orientation of the key functional groups—the hydroxyl, amino, and phenyl groups—which must align optimally with the complementary residues of the target receptor to initiate a biological response. Chirality plays a pivotal role in this molecular recognition process researchgate.net. The distinct spatial arrangement of each isomer can lead to substantial differences in binding affinity and efficacy, with one enantiomer often being significantly more potent than the others researchgate.net.

| Stereoisomer Configuration | Receptor Interaction | Biological Impact |

| (1R,2S) - erythro | High affinity for α2-adrenergic receptors | Significant agonist activity |

| (1S,2R) - erythro | Lower affinity compared to (1R,2S) | Reduced biological activity |

| (1R,2R) - threo | Generally lower affinity | Minimal to no significant activity |

| (1S,2S) - threo | Generally lower affinity | Minimal to no significant activity |

This table illustrates the generalized impact of stereoisomerism on the biological activity of phenylethanolamine analogs, with the (1R,2S) configuration typically being the most active.

Conformational Analysis and Stereochemical Control

Conformational analysis of flexible molecules like this compound is essential for understanding their interaction with receptors. The molecule can adopt various conformations due to the rotation around its single bonds. The preferred conformation at the receptor site is the one that minimizes steric hindrance and maximizes favorable interactions. For related 2-amino-propan-1-ol derivatives, the conformation of the amine fragments is a key area of study, with some arrangements being more energetically favorable than others researchgate.net. Stereochemical control during the synthesis of these compounds is crucial to isolate the desired, most active isomer and is a significant consideration in drug development wikipedia.org.

Role of the 4-Hydroxyphenyl Moiety in Target Interaction

The 4-hydroxyphenyl group is a fundamental structural feature for the activity of many adrenergic agonists uobaghdad.edu.iquobasrah.edu.iqnsf.gov. This phenolic hydroxyl group plays a crucial role in the binding of the molecule to its receptor target. It is involved in forming key hydrogen bonds with specific amino acid residues, such as serine, within the receptor's binding pocket uobaghdad.edu.iq.

Maximal alpha and beta-adrenergic activity is often dependent on the presence of hydroxyl groups on the aromatic ring uobaghdad.edu.iquobasrah.edu.iq. While a catechol (3,4-dihydroxy) structure often yields maximal agonist activity, the single 4-hydroxy group is still a critical feature for significant affinity uobaghdad.edu.iquobasrah.edu.iq. The replacement of the catechol moiety with other substituted phenyl groups, including the 4-hydroxyphenyl structure, can provide more selective adrenergic agonists uobaghdad.edu.iquobasrah.edu.iq. This approach has been particularly useful in designing selective β2-agonists uobasrah.edu.iq. The phenol moiety is a recurring and important structural motif in a vast number of pharmaceuticals, underscoring its importance in drug-receptor interactions nsf.gov.

Impact of Substituents on the Amino Alcohol Side Chain and Aromatic Ring on Binding Affinity and Specificity

Side Chain Substitutions:

β-Hydroxyl Group: The hydroxyl group on the carbon adjacent to the ring (the β-carbon) greatly enhances agonist activity at both α- and β-receptors uobaghdad.edu.iquobasrah.edu.iq. Its absence leads to a greatly reduced adrenergic receptor activity uobaghdad.edu.iquobasrah.edu.iq. The (R)-configuration of this hydroxyl group is typically more active, indicating its involvement in a specific hydrogen-bonding interaction with the receptor uobaghdad.edu.iquobasrah.edu.iq.

α-Methyl Group: The methyl group on the carbon adjacent to the amino group (the α-carbon), as seen in this compound, introduces a chiral center and can influence receptor selectivity uobaghdad.edu.iq. However, substitution at this position can sometimes decrease or suppress beta-adrenergic activity nih.gov.

Amino Group: The nature of the substituent on the amino group is critical for receptor selectivity. A secondary amine is often essential for receptor stimulation nih.gov. Increasing the size of the alkyl substituent on the nitrogen atom can shift the activity profile from α-agonist to β-agonist activity.

Aromatic Ring Substitutions: Substitutions on the aromatic ring, in addition to the essential 4-hydroxy group, can fine-tune the compound's affinity and selectivity. For instance, in a series of analogs with a p-hydroxy function (like octopamine), the introduction of groups such as isopropyl, cyclohexyl, or fluoro in the meta position was found to improve affinity for α-adrenergic receptors nih.gov. Conversely, introducing these same groups in the para position of a meta-hydroxylated compound was detrimental to activity, highlighting the precise positional requirements for substitution nih.gov.

| Substitution Position | Effect on Activity | Example |

| β-Carbon | Hydroxyl group enhances α- and β-agonist activity uobaghdad.edu.iquobasrah.edu.iq | Epinephrine vs. Dopamine (B1211576) |

| α-Carbon | Methyl group can influence selectivity uobaghdad.edu.iq | α-methylnorepinephrine |

| Amino Group | Larger substituents can increase β-selectivity | Isoproterenol |

| Aromatic Ring (meta) | Introduction of certain groups can improve affinity nih.gov | Fluoro group in meta position of octopamine (B1677172) |

Pharmacophoric Modeling and Ligand Design for Specific Receptors and Enzymes

Pharmacophore modeling is a crucial tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. For adrenergic receptor agonists, the key pharmacophoric features typically include an aromatic ring, a hydrogen bond donor (the β-hydroxyl group), and a protonatable amine nih.gov.

Structure-based ligand discovery, which utilizes the known 3D structures of receptors like the β2-adrenergic receptor, has enabled the rational design of new agonists and antagonists nih.gov. Virtual screening using molecular docking can identify novel chemical scaffolds that fit into the receptor's binding site nih.govmdpi.com. These computational models help predict how a ligand like this compound or its analogs will bind, guiding the synthesis of new molecules with improved affinity and selectivity mdpi.com. The goal is to design ligands that optimize interactions with key residues, such as forming hydrogen bonds and π-π stacking interactions with the aromatic ring, to achieve desired pharmacological effects nih.gov.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful insights into the structure-activity relationships of drug candidates at the molecular level. Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in this process mdpi.comnih.gov.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, allowing researchers to visualize the specific interactions that stabilize the complex. Docking studies can simulate the binding of this compound to an adrenergic receptor, identifying key hydrogen bonds and hydrophobic interactions nih.govmdpi.com. This helps explain why certain stereoisomers are more active and how different substituents affect binding affinity mdpi.com.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding mdpi.commdpi.com. These simulations can help elucidate the molecular mechanisms that underlie a compound's efficacy and can be used to calculate binding free energies, providing a quantitative measure of binding affinity mdpi.com. These computational approaches are integral to modern drug discovery, enabling a more rational and efficient design of new therapeutic agents nih.gov.

Pharmacological Characterization and Biological Activity Mechanisms

In Vitro Pharmacological Profiling and Target Interaction Studies

The in vitro pharmacological profile of 1-Amino-1-(4-hydroxyphenyl)propan-2-OL has been characterized through various assays to determine its interaction with specific biological targets.

Receptor Binding Assays and Ligand Affinity Determination

Limited specific data from receptor binding assays detailing the affinity (Ki values) of this compound for various adrenergic receptors are available in the public domain. However, its pharmacological actions suggest an interaction with the adrenergic system. Studies on related compounds indicate that amphetamine-like substances can interact with adrenergic receptors. For instance, p-hydroxyamphetamine, a precursor metabolite, is known to be an indirectly acting sympathomimetic amine. nih.gov The alpha-2 (α2) adrenergic receptor, a G protein-coupled receptor (GPCR), binds catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org Agonists of the α2-adrenergic receptor are known to inhibit the release of norepinephrine through a negative feedback mechanism. wikipedia.org While direct Ki values for p-hydroxynorephedrine (B107525) are not readily found, its role as a false neurotransmitter implies it is taken up into adrenergic neurons and displaces norepinephrine from storage vesicles. nih.gov This indirect action suggests an affinity for the norepinephrine transporter over direct receptor binding.

Enzyme Modulation and Inhibition Kinetics

This compound has been shown to selectively inhibit the A-form of monoamine oxidase (MAO-A). nih.gov This inhibition is competitive with respect to the substrate 5-hydroxytryptamine (5-HT). nih.gov Compared to its metabolic precursor, p-hydroxyamphetamine (p-OHA), p-hydroxynorephedrine is a less potent inhibitor of MAO-A. nih.govnih.gov The inhibition of MAO-A by p-hydroxynorephedrine is a reversible process. nih.gov

A review of amphetamine derivatives as MAO inhibitors provides IC50 values for various related compounds, highlighting the structural requirements for MAO inhibition. nih.gov Although a specific IC50 value for p-hydroxynorephedrine from this comprehensive review is not explicitly detailed here, the data confirm its classification as a selective MAO-A inhibitor. nih.gov

Table 1: In Vitro Enzyme Inhibition Data for this compound

| Enzyme | Type of Inhibition | Potency Relative to p-hydroxyamphetamine | Reference |

| Monoamine Oxidase A (MAO-A) | Competitive | Less Potent | nih.govnih.gov |

Cell-Based Functional Assays (e.g., cAMP Accumulation)

There is a lack of specific studies in the reviewed literature that have utilized cell-based functional assays, such as cyclic AMP (cAMP) accumulation assays, to directly characterize the activity of this compound on Gs or Gi-coupled receptors. revvity.comuit.nomdpi.comnih.gov

Such assays are crucial for determining whether a compound acts as an agonist or antagonist at GPCRs that signal through the adenylyl cyclase pathway. nih.govnih.gov For Gs-coupled receptors, an agonist would increase cAMP levels, while for Gi-coupled receptors, an agonist would inhibit forskolin-stimulated cAMP accumulation. revvity.comnih.gov The absence of such data for p-hydroxynorephedrine limits a complete understanding of its direct functional activity at adrenergic receptors.

Studies on Isolated Tissue Preparations (e.g., rat uterus, guinea pig atrium)

Similarly, studies on isolated guinea pig atrial fibers are a common method to assess the cardiac effects of compounds, including changes in contractile force and heart rate. nih.gov However, no specific results for p-hydroxynorephedrine in these models were found.

In Vivo Biological Activity in Pre-clinical Animal Models

The in vivo effects of this compound have been investigated in some preclinical animal models, primarily focusing on its cardiovascular effects.

Evaluation in Cardiovascular Models (e.g., inotropic effects in animal hearts)

As a sympathomimetic amine, this compound is expected to have cardiovascular effects. In rats, this compound is a major metabolite of d-amphetamine. nih.gov Studies in hypertensive patients have shown that p-hydroxynorephedrine can lower blood pressure. nih.gov This effect is attributed to its action as a "false neurotransmitter," where it replaces norepinephrine in sympathetic nerve endings, leading to a decrease in adrenergic tone. nih.gov

While direct studies measuring the inotropic effects (i.e., the force of heart muscle contraction) of p-hydroxynorephedrine in isolated animal hearts are scarce, the effects of amphetamine-like compounds are generally associated with an increase in cardiac contractility. mdpi.com This positive inotropic effect is typically mediated by the release of endogenous catecholamines, which then act on beta-adrenergic receptors in the heart. mdpi.com One study noted that p-hydroxynorephedrine likely plays no significant role in the immediate cardiovascular responses to d-amphetamine. nih.gov

Table 2: Summary of In Vivo Cardiovascular Effects of this compound

| Animal Model/System | Effect | Mechanism of Action | Reference |

| Hypertensive Patients | Decreased Blood Pressure | Acts as a false neurotransmitter, reducing sympathetic tone. | nih.gov |

| Rat | Metabolite of d-amphetamine | Formation in the central nervous system. | nih.gov |

Elucidation of Molecular Mechanisms of Action

The primary mechanism of action for this compound is as an indirect-acting sympathomimetic amine, functioning as a "false neurotransmitter". wikipedia.orgnih.gov This mechanism does not involve direct binding to and activation of adrenergic receptors with high affinity. Instead, its effects are mediated through its interaction with adrenergic neurons and monoamine transporters.

This compound is a key active metabolite in the human metabolism of amphetamine. wikipedia.org Its formation is a multi-step process involving specific enzymes. The metabolic pathway begins with the parent compound, amphetamine, which can be hydroxylated at the para-position of its aromatic ring by the enzyme Cytochrome P450 2D6 (CYP2D6) to form p-hydroxyamphetamine. wikipedia.orgwikipedia.org Alternatively, amphetamine can undergo beta-hydroxylation by dopamine (B1211576) β-hydroxylase (DBH) to form norephedrine (B3415761). wikipedia.org Both p-hydroxyamphetamine and norephedrine can then be further metabolized by DBH and CYP2D6, respectively, to yield the final product, p-hydroxynorephedrine. wikipedia.org

As a pharmacologically active substance, p-hydroxynorephedrine also modulates metabolic pathways. In vivo studies in rats have shown that it alters the metabolism of norepinephrine. umn.edu Pretreatment with p-hydroxynorephedrine was found to enhance the rate of disappearance of newly synthesized norepinephrine in the brain. umn.edu It also increased the formation of 3-methoxy-4-hydroxyphenylglycol (MOPEG), a major metabolite of norepinephrine, suggesting an influence on norepinephrine turnover and degradation pathways. umn.edu

Intracellular Pathway Modulation (e.g., effects on cyclic AMP)

Due to the lack of specific research data on the direct effects of this compound on cyclic AMP modulation, this section cannot be completed.

Metabolic Pathways and Pre Clinical Pharmacokinetic Considerations

Biotransformation Processes of 1-Amino-1-(4-hydroxyphenyl)propan-2-ol and Related Amino Alcohols

The metabolism of this compound involves several enzymatic pathways, leading to the formation of various metabolites.

Enzymatic Pathways of Metabolism

The primary route for the breakdown of endogenous and exogenous biogenic amines like p-octopamine is through oxidative deamination catalyzed by monoamine oxidases (MAOs) . nih.gov These enzymes are located on the outer mitochondrial membrane and are crucial for regulating the levels of neurotransmitters and other amines. nih.gov The action of MAO on p-octopamine results in the formation of an unstable aldehyde intermediate, which is subsequently oxidized by aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid. wikipedia.org

In addition to MAO, other enzymatic pathways may contribute to the biotransformation of p-octopamine. These include:

Phenylethanolamine N-methyltransferase (PNMT) , an enzyme that can transfer a methyl group to the amine, converting p-octopamine to synephrine. wikipedia.org

N-acetyltransferases , which can acetylate the primary amine group. wikipedia.org

Conjugation reactions , such as glucuronidation and sulfation, which increase the water solubility of the compound and its metabolites, facilitating their excretion. A study on the related compound o-octopamine in rats revealed the formation of an acid-hydrolysable conjugate of its metabolite, o-hydroxyphenylglycol. nih.gov

Identification and Characterization of Metabolites

The principal metabolite of p-octopamine identified in mammals is p-hydroxymandelic acid . wikipedia.org This metabolite is the result of the sequential action of monoamine oxidase and aldehyde dehydrogenase.

Following intraperitoneal administration of the related compound, o-octopamine, to rats, several metabolites were identified in the urine. nih.gov These findings suggest that similar metabolites may be formed from p-octopamine.

| Metabolite Identified from o-Octopamine Administration in Rats | Percentage of Dose Excreted in Urine |

| Unconjugated o-hydroxymandelic acid (OHMA) | 16% |

| Unconjugated o-hydroxyphenylglycol (OHPG) | 4.5% |

| Acid-hydrolysable conjugate of OHPG | 28% |

| Unconjugated o-octopamine | 10% |

Pre-clinical Pharmacokinetic Studies in Animal Models

Preclinical studies in animal models, primarily rats, have provided insights into the absorption, distribution, and excretion of p-octopamine. However, comprehensive quantitative pharmacokinetic data remains limited in publicly available literature.

Absorption and Distribution Profiles

Following administration, p-octopamine is distributed to various tissues. Studies in rats have identified the presence of p-octopamine in several organs, with its localization often associated with sympathetic nerve endings. nih.govnih.gov

A study on the tissue distribution of exogenously administered octopamine (B1677172) in rats showed its presence in the following tissues:

Heart

Spleen

Liver

Brain nih.gov

Another study investigating the effects of p-octopamine on salivary glands in rats after intravenous and intraperitoneal injections suggests systemic distribution of the compound. nih.govnih.gov The oral bioavailability of a structurally similar compound, ractopamine, was found to be low in rats, at 2.99%, suggesting significant first-pass metabolism, which may also be a characteristic of p-octopamine.

Excretion Pathways and Clearance Mechanisms

The primary route of excretion for p-octopamine and its metabolites is through the urine. A study on the metabolism of o-octopamine in rats demonstrated that a significant portion of the administered dose is excreted in the urine as various metabolites within 24 hours. nih.gov The total urinary excretion of the parent compound and its measured metabolites accounted for over 58% of the administered dose. nih.gov

The clearance of p-octopamine from the body is expected to be relatively rapid, consistent with the clearance of other biogenic amines. The involvement of MAO and subsequent enzymatic processes ensures its efficient removal from circulation and tissues. The high degree of metabolism and subsequent urinary excretion are the principal clearance mechanisms.

Potential Applications in Medicinal Chemistry and Drug Discovery Research

The chemical scaffold of 1-amino-1-(4-hydroxyphenyl)propan-2-ol represents a privileged structure in medicinal chemistry, forming the backbone of various biologically active molecules. Its inherent structural features—a chiral amino alcohol attached to a phenolic ring—make it a versatile starting point for the development of novel therapeutic agents. Researchers have explored this and closely related structures for a range of potential applications, leveraging the compound as a lead for new drugs, a template for analogue development, and a tool for pharmacological research.

Future Research Directions and Unexplored Avenues

Development of Advanced Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. For 1-Amino-1-(4-hydroxyphenyl)propan-2-ol, which possesses two chiral centers, the development of advanced stereoselective synthetic methodologies is crucial for accessing stereochemically pure isomers for pharmacological evaluation. Future research in this area could focus on several key strategies:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, including metal-based and organocatalysts, could enable the direct and efficient synthesis of specific stereoisomers. For instance, adapting methods used for the synthesis of other chiral phenylethanolamines, such as asymmetric hydrogenation of corresponding enamides or reductive amination of chiral ketones, could be a fruitful approach. researchgate.net

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes, such as transaminases or ketoreductases, offers a green and highly selective alternative to traditional chemical methods. nih.gov Exploring enzymatic kinetic resolution of racemic mixtures or the use of engineered enzymes for the asymmetric synthesis of key intermediates could provide access to all four possible stereoisomers in high enantiomeric and diastereomeric purity. youtube.com

Flow Chemistry: Continuous flow processes can offer improved control over reaction parameters, leading to higher yields, purity, and safety, especially for reactions that are difficult to control in batch. The application of flow chemistry to the stereoselective synthesis of this compound and its analogues could streamline their production.

These advanced synthetic methods will be instrumental in building a library of stereochemically defined analogues, which is essential for detailed structure-activity relationship (SAR) studies.

Deeper Mechanistic Elucidation of Novel Biological Actions

The structural resemblance of this compound to endogenous neurotransmitters like norepinephrine (B1679862) and octopamine (B1677172) suggests a potential for interaction with various biological targets, particularly adrenergic receptors. crimsonpublishers.comyoutube.com Future research should aim to unravel the detailed mechanisms of action of this compound and its derivatives.

Key areas for investigation include:

Receptor Binding and Functional Assays: Comprehensive screening against a panel of G-protein coupled receptors (GPCRs), especially adrenergic receptor subtypes (α1, α2, β1, β2, β3), is necessary to identify primary targets. crimsonpublishers.com Subsequent functional assays will be critical to determine whether the compounds act as agonists, antagonists, or allosteric modulators.

Downstream Signaling Pathways: Once primary targets are identified, research should focus on elucidating the downstream signaling cascades affected by the compound. This could involve investigating changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, and gene expression.

Exploration of Novel Therapeutic Areas: Based on its structural similarity to compounds with known neuroprotective and metabolic effects, future studies could explore the potential of this compound analogues in areas beyond the traditional scope of adrenergic agents. For example, investigating their effects on pathways involved in neuroinflammation, metabolic regulation, or even as quorum sensing inhibitors in bacteria could reveal novel therapeutic applications. mdpi.com

A thorough understanding of the molecular mechanisms will be fundamental for the rational design of more potent and selective analogues with desired therapeutic profiles.

Application of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. wiley.comnih.gov These computational tools can be powerfully applied to the study of this compound and its analogues.

Future research leveraging AI and ML could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on datasets of synthesized analogues and their corresponding biological activities, it is possible to develop robust QSAR models. nih.gov These models can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. youtube.com

De Novo Drug Design: Generative AI models can be used to design novel molecular structures with desired properties from scratch. nih.gov By providing the model with the this compound scaffold and a set of desired pharmacological properties, it can generate novel, synthetically accessible analogues with a high probability of being active.

Prediction of ADMET Properties: AI and ML algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. youtube.com This allows for the early identification of candidates with unfavorable pharmacokinetic or toxicological profiles, saving significant time and resources in the drug development process.

The application of these in silico methods will undoubtedly accelerate the optimization of lead compounds derived from the this compound scaffold.

Exploration of Polypharmacology and Multi-target Modulation by Analogues

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs often interact with multiple targets to achieve their therapeutic effects. frontiersin.org This is particularly relevant for complex diseases with multifactorial etiologies. The phenylethanolamine scaffold is known to be present in ligands that can interact with multiple receptor subtypes.

Future research into the polypharmacology of this compound analogues should focus on:

Systematic Target Profiling: Screening libraries of analogues against a broad range of biological targets, beyond just adrenergic receptors, will be essential to identify multi-target ligands. This can be achieved through a combination of in vitro assays and in silico predictions.

Rational Design of Multi-Target Ligands: Based on the structural information of different target binding sites, it is possible to rationally design single molecules that can modulate multiple targets simultaneously. This approach could lead to the development of more effective therapies for complex diseases like metabolic syndrome or neurodegenerative disorders, where multiple pathways are dysregulated.

By embracing the principles of polypharmacology, researchers can unlock the full therapeutic potential of analogues derived from this compound, potentially leading to the development of innovative treatments for a range of challenging diseases.

Q & A

(Basic) What synthetic routes are recommended for 1-Amino-1-(4-hydroxyphenyl)propan-2-OL, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via reductive amination or nucleophilic substitution . For reductive amination, a ketone precursor (e.g., 1-(4-hydroxyphenyl)propan-2-one) reacts with ammonia or a primary amine under reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Optimization involves adjusting pH (6–8), temperature (0–25°C), and solvent polarity (e.g., ethanol or tetrahydrofuran) to enhance yield . For substitution routes, epoxide intermediates may undergo ring-opening with ammonia derivatives, requiring base catalysis (e.g., pyridine) and anhydrous conditions to minimize side reactions .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies chiral centers and hydroxyl/amine proton environments. For example, the hydroxyl group (4-hydroxyphenyl) shows deshielded peaks at δ 5–6 ppm, while the amino group resonates near δ 1.5–2.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₃NO₂; calc. 167.095 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for confirming the spatial arrangement of functional groups .

(Advanced) How do stereochemical variations at the amino and hydroxyl groups influence biological activity?

Methodological Answer:

Stereoisomers (e.g., (R)- vs. (S)-configurations) exhibit divergent binding affinities. For example:

- Enantioselective Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) to isolate enantiomers .

- Biological Assays : Compare IC₅₀ values in receptor binding studies (e.g., β-adrenergic receptors) to determine active enantiomers. Contradictory activity data may arise from impurities or assay conditions (e.g., pH-dependent protonation states) .

(Advanced) What strategies resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer:

- Method Validation : Replicate assays under standardized conditions (e.g., Tris buffer at pH 7.4, 37°C) to minimize variability .

- Control Experiments : Use known antagonists/agonists (e.g., propranolol) as internal controls to validate assay sensitivity .

- Binding Kinetics : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to distinguish nonspecific binding from target interactions .

(Advanced) How can impurity profiles be systematically analyzed during synthesis?

Methodological Answer:

- HPLC-MS : Use reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and quantify impurities. Reference standards (e.g., EP impurities) aid identification .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/alkaline conditions to simulate degradation pathways .

(Advanced) What computational methods predict the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

- pKa Prediction : Tools like MarvinSketch or ACD/pKa module estimate ionization states (amine pKa ~9–10; hydroxyl pKa ~10–12), guiding solubility and stability assessments .

- Molecular Dynamics (MD) Simulations : Model hydration shells and hydrogen-bonding interactions to predict aggregation or hydrolysis tendencies in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.